Enhanced Hydrophilicity Versus 2-Thiopheneacetic Acid: A LogP Difference of 0.3–0.6 Units
The α-hydroxy substituent in 2-hydroxy-2-(thiophen-2-yl)acetic acid confers a measurable increase in hydrophilicity relative to the non-hydroxylated analog 2-thiopheneacetic acid (CAS 1918-77-0). The target compound exhibits an ACD/LogP of 0.60 and a ChEMBL alogP of 0.87 [1], compared to an XLogP of 1.18 for 2-thiopheneacetic acid . This represents a LogP reduction of approximately 0.31–0.58 log units, corresponding to a roughly 2- to 4-fold lower octanol–water partition coefficient. The increased polarity arises from the additional hydrogen-bond donor (–OH) and acceptor capacity introduced at the α-position.
| Evidence Dimension | Lipophilicity (LogP / octanol-water partition coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = 0.60 (ChemSpider); ChEMBL alogP = 0.87 |
| Comparator Or Baseline | 2-Thiopheneacetic acid (CAS 1918-77-0): XLogP = 1.18 |
| Quantified Difference | ΔLogP = 0.31–0.58 units (target is 2- to 4-fold more hydrophilic) |
| Conditions | In silico prediction: ACD/Labs Percepta Platform v14.00 (ChemSpider); ChEMBL v34 alogP; XLogP3 (PubChem/FINETECH) |
Why This Matters
A LogP difference of 0.3–0.6 units translates to meaningfully distinct aqueous solubility and formulation behavior; researchers requiring higher aqueous compatibility for in vitro assays or parenteral formulations should prioritize the hydroxylated derivative over 2-thiopheneacetic acid.
- [1] ChEMBL API, Molecule JSON for CHEMBL3706478, molecule_properties.alogp = 0.87. EMBL-EBI. View Source
